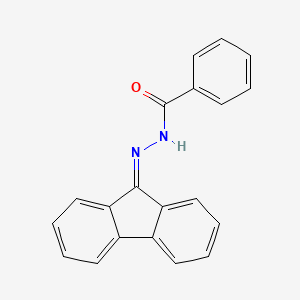![molecular formula C21H17N3O2 B5845133 3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as DM-PBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DM-PBB belongs to the family of benzoxazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
Anti-Tubercular Agents
Research has indicated that derivatives of N-(pyridin-3-yl)benzamide show promise as potent anti-tubercular agents. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, showing significant activity against Mycobacterium tuberculosis H37Ra . These findings suggest that further exploration of similar compounds, including 3,5-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide , could lead to the development of new anti-TB drugs.
Leukemia Treatment
Compounds structurally related to N-(pyridin-4-yl)benzamide have been used in the treatment of leukemia. For instance, Imatinib, a therapeutic agent that inhibits the activity of tyrosine kinases, is structurally characterized by similar benzamide derivatives . This suggests that 3,5-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide could potentially be investigated for its efficacy in leukemia therapies.
Nonlinear Optical Materials
Materials with nonlinear optical properties are crucial for optical signal processing applications. Compounds like N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their nonlinear optical properties . Given the structural similarities, 3,5-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide could be a candidate for research in this field, potentially contributing to the development of optical triggering, modulators, and deflectors.
Cytotoxicity Studies
The cytotoxic effects of benzamide derivatives on human cells are a critical aspect of drug development. Studies have shown that certain N-(pyridin-3-yl)benzamide derivatives exhibit non-toxic behavior to human embryonic kidney (HEK-293) cells . This indicates that 3,5-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide could be evaluated for its cytotoxicity, which is essential for its potential application as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies are instrumental in drug discovery, providing insights into the molecular interactions of compounds with their targets. The molecular interactions of derivatised conjugates of related compounds have been explored to assess their suitability for further development . Therefore, 3,5-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide could be subjected to molecular docking studies to predict its binding affinities and interaction patterns with biological targets.
Drug Resistance Research
The emergence of drug-resistant strains of diseases like tuberculosis poses a significant challenge to current treatments. Research into benzamide derivatives has highlighted the need for new drugs to combat resistant strains . As such, 3,5-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide could be investigated for its potential to act against drug-resistant pathogens, contributing to the development of next-generation pharmaceuticals.
作用机制
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bonds . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, the presence of the pyridinyl and benzoxazolyl groups could potentially influence the compound’s absorption and distribution .
Result of Action
Similar compounds have been found to exhibit significant activity against various diseases, suggesting that this compound may also have potent biological effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
属性
IUPAC Name |
3,5-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-9-14(2)11-16(10-13)20(25)23-17-3-4-19-18(12-17)24-21(26-19)15-5-7-22-8-6-15/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVFBQXIGSXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5845053.png)
![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)
![4-[(4-chlorobenzyl)thio]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)


![2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5845090.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![2-[4-(acetylamino)phenoxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5845162.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)